Stereochemical Identity: Trans (4aS,7aR) vs. Cis (4aS,7aS) Configuration and Its Impact on Pharmacopoeial Impurity Classification
The (4aS,7aR)-trans configuration of this compound is the defining feature that separates it from the (4aS,7aS)-cis isomer used as the active moxifloxacin intermediate. In the USP Moxifloxacin Hydrochloride monograph, all five specified related compounds (A–E) bear the (4aS,7aS)-cis configuration and are assigned distinct relative retention times (RRT) and relative response factors (RRF) [1]. The trans isomer is explicitly catalogued as a separate impurity entity—Moxifloxacin Related Impurity 1—and is not interchangeable with any of the cis-configured USP-specified impurities . This stereochemical divergence results in distinct chromatographic retention and mass spectrometric fragmentation patterns that are essential for accurate impurity identification [2].
| Evidence Dimension | Stereochemical configuration and pharmacopoeial impurity classification |
|---|---|
| Target Compound Data | (4aS,7aR)-trans configuration; classified as Moxifloxacin Related Impurity 1 / Moxifloxacin Impurity 83 |
| Comparator Or Baseline | (4aS,7aS)-cis configuration; classified as USP Moxifloxacin Related Compounds A–E (RRT 1.15–1.83 vs. moxifloxacin RRT 1.0) |
| Quantified Difference | Stereochemical inversion at C-7a (trans vs. cis ring junction); distinct regulatory identity as a separate impurity entity outside the USP-specified A–E series |
| Conditions | USP 2025 Moxifloxacin Hydrochloride Monograph; HPLC-UV at 293 nm on L11 column (4.0 mm × 25 cm, 5 µm) |
Why This Matters
Procurement of the correct stereoisomer is critical for regulatory-compliant impurity profiling; substitution with a cis isomer or unspecified stereochemistry will result in misidentification of impurity peaks and potential failure of pharmacopoeial system suitability tests.
- [1] United States Pharmacopeia. (2025). Moxifloxacin Hydrochloride Monograph, Table 1: Impurity Relative Retention Times and Acceptance Criteria. USP-NF 2025. View Source
- [2] Wu, C. S., Jia, Z. X., Ning, B. M., Zhang, J. L., & Wu, S. (2012). Separation and identification of moxifloxacin impurities in drug substance by HPLC-UV/FTICRMS. Chinese Chemical Letters, 23(10), 1185–1188. View Source
